Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Unambiguous Analyte Discrimination
5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether-d6 exhibits a +6 Da mass shift relative to the unlabeled compound, a critical feature for its application as an internal standard. This difference is sufficient to avoid any interference from the M+1 and M+2 natural isotope peaks of the unlabeled analyte, a common problem when using internal standards with only 2 or 3 deuterium labels. In LC-MS/MS analysis, the deuterated compound enables the use of distinct MRM transitions (e.g., m/z 442.6 → specific product ion) that are completely separated from the endogenous analyte (m/z 436.6) .
| Evidence Dimension | Mass-to-charge ratio (m/z) |
|---|---|
| Target Compound Data | 442.6 m/z (parent ion, +6 Da shift) |
| Comparator Or Baseline | Unlabeled 5b-Dihydrocortisol 21-O-(1-Ethoxy Ethyl) Ether: 436.6 m/z |
| Quantified Difference | +6 Da |
| Conditions | LC-MS/MS analysis in positive ion mode |
Why This Matters
The +6 Da mass difference ensures complete chromatographic and spectrometric separation from the endogenous analyte, a prerequisite for accurate and interference-free quantification in complex biological matrices.
